molecular formula C18H15F2N3O2 B2681513 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210416-07-1

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2681513
CAS No.: 1210416-07-1
M. Wt: 343.334
InChI Key: MOGJHNWNSDRETB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl rings.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents for treating diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 4-methoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
  • 4-ethoxy-N-(3-fluorophenyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both ethoxy and fluorophenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following steps outline a common synthetic route:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
  • Introduction of Ethoxy and Fluorophenyl Groups : The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a strong base.
  • Acylation : The final step involves acylation of the pyrazole ring with appropriate acyl chlorides to yield the desired carboxamide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains. In vitro evaluations revealed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that certain pyrazole derivatives exhibit selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. For example, some derivatives showed IC50 values as low as 0.01 μM for COX-2 inhibition .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and infectious processes. The compound may act as an inhibitor or modulator, affecting cellular signaling pathways that lead to reduced inflammation and microbial growth.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of pyrazole derivatives showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds exhibiting over 70% inhibition compared to standard treatments .
  • Case Study 2 : In vitro tests demonstrated that certain derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .

Data Summary

Activity MIC (μg/mL) IC50 (μM) Effectiveness
Antimicrobial0.22 - 0.25-Effective against Staphylococcus aureus
Anti-inflammatory (COX-2)-0.01High selectivity, minimal side effects

Properties

IUPAC Name

4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-25-16-11-23(15-8-6-12(19)7-9-15)22-17(16)18(24)21-14-5-3-4-13(20)10-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJHNWNSDRETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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